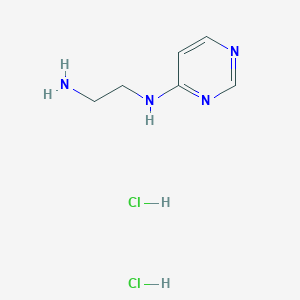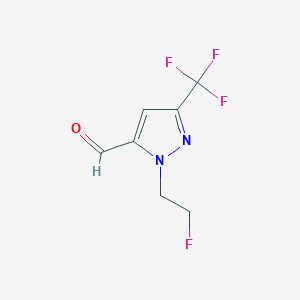
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains a trifluoromethyl group (-CF3), which is known for its high electronegativity and the ability to increase the stability of compounds. It also has a fluoroethyl group (-CH2CH2F), which is a two-carbon alkyl chain with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The trifluoromethyl and fluoroethyl groups could be introduced through various methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoromethyl and fluoroethyl groups attached at the 1 and 3 positions of the ring, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, which is aromatic and thus relatively stable. The trifluoromethyl group is known to be quite inert, while the fluoroethyl group might be susceptible to reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and change its polarity, potentially affecting properties like boiling/melting points, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of research studies have focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. These compounds are of interest due to their potential applications in materials science and pharmaceuticals.
Facile and Regioselective Synthesis : A study by Szlachcic et al. (2017) developed a regioselective synthesis method for substituted 1H-pyrazolo[3,4-b]quinolines, emphasizing the role of fluorine-containing substituents in enhancing fluorescence intensity for applications such as organic light-emitting diodes (OLEDs) (Szlachcic et al., 2017).
Novel Synthesis Approaches : Hu et al. (2010) and Bhat et al. (2016) reported the synthesis of novel pyrazole carbaldehydes with different substituents, exploring their potential antimicrobial properties and applications in creating new antimicrobial agents (Hu et al., 2010); (Bhat et al., 2016).
Trifluoromethyl-substituted Pyrazoles : Palka et al. (2014) focused on synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, highlighting the potential of these compounds in pharmaceutical research and materials science due to their unique structural and electronic properties (Palka et al., 2014).
Optical and Electronic Properties
Research into the optical and electronic properties of pyrazole derivatives, including those similar to the specified compound, has revealed their potential in various applications, from organic electronics to sensing technologies.
- High-Fluorescence Intensity Compounds : The study by Szlachcic et al. (2017) not only focuses on synthesis but also on the high-fluorescence intensity of the compounds, making them suitable for use in OLEDs, where adjusting HOMO and LUMO levels is crucial for device performance (Szlachcic et al., 2017).
Antimicrobial Applications
The potential antimicrobial applications of pyrazole derivatives are also a significant area of interest, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
- Potential Antimicrobial Agents : Bhat et al. (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds exhibited broad-spectrum antimicrobial activities, suggesting their potential as new antimicrobial agents (Bhat et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O/c8-1-2-13-5(4-14)3-6(12-13)7(9,10)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZLWREGFMVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






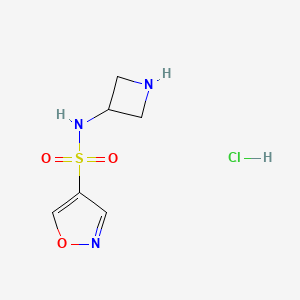

![[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1480691.png)
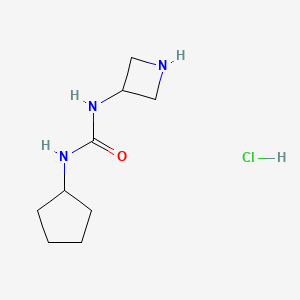

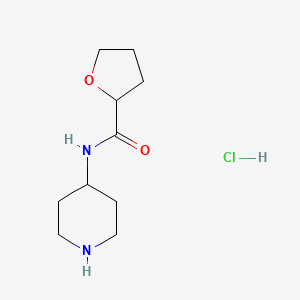
![5-methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480696.png)
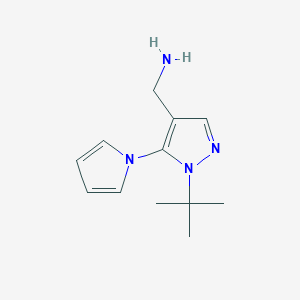
![N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480700.png)

